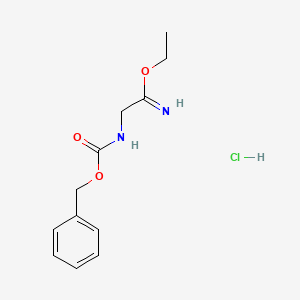

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride is systematically identified by its IUPAC name, which reflects its functional groups and structural hierarchy. The compound consists of an ethyl ester moiety linked to an acetimidate group, which is substituted with a benzyloxycarbonyl (Cbz) protective group and a hydrochloride counterion. Its molecular formula is C₁₂H₁₇ClN₂O₃ , and it has a molecular weight of 272.09 g/mol . The CAS registry number assigned to this compound is 51030-44-5 , and its PubChem identifier is CID 15567843 .

The systematic naming follows hierarchical priority rules:

- Ethyl group : Derived from the ethyl ester substituent.

- Acetimidoate core : A nitrogen-containing heterocycle with an imidate functional group.

- Benzyloxycarbonyl (Cbz) moiety : A carbamate protecting group attached to the amino group.

- Hydrochloride salt : The ionic form of the compound, confirming its zwitterionic nature.

Crystallographic Analysis and Three-Dimensional Conformation

While direct crystallographic data for this specific compound are not available in the provided literature, computational methodologies such as PubChem3D provide insights into its three-dimensional conformation. PubChem3D employs conformer generation algorithms to model low-energy structures, which are critical for understanding steric interactions and electronic environments.

Key structural features include:

- Planar acetimidate ring : Stabilized by resonance between the imidate nitrogen and adjacent carbonyl groups.

- Benzyloxycarbonyl (Cbz) group : A bulky, electron-withdrawing substituent that sterically hinders the acetimidate core and modulates reactivity.

- Ethyl ester moiety : A flexible side chain contributing to solubility and crystal packing.

| Structural Feature | Description |

|---|---|

| Acetimidoate core | Planar, resonance-stabilized ring with partial double-bond character |

| Benzyloxycarbonyl group | Bulky, aromatic substituent providing steric protection and electron withdrawal |

| Ethyl ester | Flexible side chain influencing solubility and molecular packing |

Electronic Structure and Molecular Orbital Configuration

The electronic structure of this compound is characterized by:

- HOMO-LUMO Orbital Distribution :

- Electron Density Distribution :

| Orbital Type | Electron Distribution | Reactivity Implications |

|---|---|---|

| HOMO | Nitrogen (acetimidate) and carbonyl oxygen | Nucleophilic sites for electrophilic substitution |

| LUMO | Electrophilic carbonyl groups | Sites for nucleophilic attack |

Comparative Structural Analysis with Related Imidate Derivatives

This compound belongs to a class of imidate derivatives used in peptide synthesis and asymmetric catalysis. Below is a comparative analysis of structurally related compounds:

Key Differences :

- Steric Effects : The benzyloxycarbonyl group in the target compound provides greater steric hindrance compared to simpler Cbz derivatives, influencing reaction kinetics.

- Electronic Effects : The acetimidate core’s electron-withdrawing nature enhances electrophilicity, enabling efficient nucleophilic substitutions.

- Salt Form : The hydrochloride counterion improves solubility in polar solvents, critical for synthetic applications.

Functional Group Interactions and Reactivity

The compound’s reactivity is governed by:

- Acetimidoate Group :

- Benzyloxycarbonyl (Cbz) Group :

Computational Insights and Predictive Modeling

Computational studies (e.g., DFT or semi-empirical methods) are essential for elucidating:

- Conformational Flexibility : Rotational freedom of the ethyl ester and Cbz groups.

- Intermolecular Interactions : Hydrogen bonding and π-π stacking in crystal lattices.

- Transition State Energies : Barriers for hydrolysis or substitution reactions.

While experimental data for this compound is limited, analogous imidate derivatives exhibit:

- Low Energy Conformers : Dominated by planar acetimidate cores and extended Cbz groups.

- Hydrogen Bonding Networks : Involving the hydrochloride counterion and carbonyl oxygens.

Summary of Structural and Functional Attributes

This compound combines:

- High Reactivity : Driven by the electrophilic acetimidate core.

- Steric Protection : Provided by the bulky Cbz group.

- Solubility Enhancement : Enabled by the ethyl ester and hydrochloride salt.

These attributes position it as a versatile intermediate in synthetic chemistry, particularly for constructing complex amino acid derivatives and catalytic systems.

Properties

IUPAC Name |

ethyl 2-(phenylmethoxycarbonylamino)ethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-2-16-11(13)8-14-12(15)17-9-10-6-4-3-5-7-10;/h3-7,13H,2,8-9H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQITXEFBQKZHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CNC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574451 | |

| Record name | Ethyl 2-{[(benzyloxy)carbonyl]amino}ethanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51030-44-5 | |

| Record name | Ethyl 2-{[(benzyloxy)carbonyl]amino}ethanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride typically involves the transformation of 2-benzyloxycarbonylamino-acetonitrile with ethanolic hydrochloric acid under controlled temperature conditions. This reaction proceeds via the formation of an imidate hydrochloride salt, which is isolated and purified to afford the target compound with high purity.

Key Reaction:

2-Benzyloxycarbonylamino-acetonitrile + Ethanol + HCl → this compound-

- Temperature often maintained below -5°C initially to control reaction rate and prevent side reactions.

- Followed by stirring at ambient temperature to complete the reaction.

- Purification typically involves extraction and crystallization steps to isolate the hydrochloride salt.

This method is scalable and applicable in both laboratory and industrial settings, with precise control over reaction parameters to ensure reproducibility and product quality.

Two-Step Acylation and Michaelis–Becker-Type Reaction

A more detailed and optimized synthetic protocol involves two main steps:

Step 1: Acylation of Ethyl Imidate Hydrochloride

- The ethyl imidate hydrochloride is acylated using benzyl chloroformate (Cbz-Cl) in the presence of a suitable base.

- The choice of base is critical for reaction efficiency:

- Triethylamine (Et3N) is ineffective for benzyl chloroformate acylation.

- 2,4,6-Collidine yields moderate product (55%).

- Hünig’s base (diisopropylethylamine) provides superior yields (~90%) due to its non-nucleophilic and sterically hindered nature, which prevents side reactions.

Step 2: Michaelis–Becker-Like Addition

- The acylated ethyl imidate undergoes nucleophilic addition with diethyl phosphite under phase-transfer catalysis (PTC) conditions.

- Reaction temperature is optimized to as low as -40°C to improve selectivity and yield.

- A two-fold molar excess of diethyl phosphite is sometimes used to drive the reaction to completion.

- The product is isolated by sequential extraction with hexane and dichloromethane, followed by purification via column chromatography.

This two-step method allows for the preparation of ethyl N-(benzyloxycarbonyl)aminoacetimidate derivatives with high efficiency and purity. The use of Hünig’s base is a key optimization for the acylation step.

One-Pot and Catalyst-Free Synthesis

Recent advances have demonstrated the feasibility of a one-pot, catalyst-free synthesis of ethyl N-(benzyloxycarbonyl)aminoacetimidates starting from ethyl imidate hydrochlorides:

- The reaction proceeds via direct acylation with benzyl chloroformate using Hünig’s base.

- The Michaelis–Becker-type addition with diethyl phosphite is conducted in the same pot without isolation of intermediates.

- This approach eliminates the need for electrochemical oxidation or additional catalysts.

- Reaction monitoring by NMR spectroscopy shows completion within hours at room temperature.

- The product is isolated by extraction and purified by chromatography, achieving yields up to 90%.

This method improves operational simplicity and reduces reaction time and waste, making it attractive for both research and industrial applications.

Reaction Conditions and Optimization Summary

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Acylation base | Hünig’s base (diisopropylethylamine) | Non-nucleophilic, sterically hindered for high yield |

| Acylation temperature | 0 to room temperature | Controlled to prevent side reactions |

| Michaelis–Becker addition temp | -40°C to room temperature | Lower temps improve selectivity |

| Nucleophile molar excess | 2 equivalents of diethyl phosphite | Drives reaction to completion |

| Reaction time | 6 hours (one-pot) | Monitored by NMR |

| Purification | Extraction (hexane, dichloromethane), column chromatography | Ensures high purity |

Research Findings and Mechanistic Insights

- The acylation step’s efficiency depends heavily on the base used; Hünig’s base is preferred due to its steric bulk and lack of nucleophilicity, which minimizes side reactions such as unwanted alkylations or decompositions.

- The Michaelis–Becker reaction proceeds via nucleophilic attack of diethyl phosphite on the ethyl N-acylimidate intermediate, forming the desired amidinate structure.

- The one-pot method benefits from the autocatalytic nature of the reaction, where the intermediate phosphonium salts formed facilitate further transformation without added catalysts.

- The reaction mechanism involves equilibrium between phosphonium salts and iminophosphonate intermediates, which has been elucidated by NMR studies, confirming the pathway and supporting the optimized conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ethanolic HCl reaction | 2-Benzyloxycarbonylamino-acetonitrile, EtOH, HCl | < -5°C initial, then ambient temp | High | Traditional method, scalable |

| Two-step acylation + Michaelis–Becker | Ethyl imidate hydrochloride, benzyl chloroformate, Hünig’s base, diethyl phosphite | Acylation at 0-25°C; addition at -40°C | 55-90 | Optimized base choice critical |

| One-pot catalyst-free synthesis | Ethyl imidate hydrochloride, benzyl chloroformate, Hünig’s base, diethyl phosphite | Room temperature, 6 h | ~90 | Simplified, catalyst-free, efficient |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride serves as a reagent in the synthesis of more complex organic molecules. Its unique structural features, including the ethyl group and benzyloxycarbonyl moiety, enhance its reactivity, allowing it to participate in various chemical reactions.

Case Study: Synthesis of Amino Acids

A notable application is in the synthesis of amino acids through acylation reactions. Researchers have successfully utilized this compound to acylate amino groups, facilitating the formation of peptide bonds. For instance, using Hünig’s base as a catalyst improved yields significantly, achieving up to 90% for certain acylation products .

Pharmaceutical Development

The compound's structural characteristics make it valuable in pharmaceutical research, particularly in developing new drug candidates. Compounds with similar structures often exhibit biological properties that can be harnessed for therapeutic applications.

Case Study: Drug Design

In a study focusing on the development of selective i-NOS inhibitors, this compound was employed to modify amino acid derivatives. This modification allowed for enhanced binding properties to target receptors, showcasing its potential in drug design .

Protein Modifications

This compound is also used in protein chemistry for modifying proteins. This application is crucial for exploring post-translational modifications and understanding their effects on protein function.

Case Study: Post-Translational Modifications

In protein studies, this compound has been used to introduce acetimidoyl groups into proteins, aiding in the determination of primary structures and functional analyses. Such modifications can significantly impact protein activity and stability.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl Acetamidate | Contains an acetamido group | Simpler structure; primarily an intermediate |

| Benzoyl Chloride | Contains a benzoyl group | Highly reactive acyl chloride |

| N-Boc-Amino Acids | Contains a tert-butyloxycarbonyl group | Commonly used in peptide synthesis |

This compound stands out due to its specific combination of functionalities that provide unique reactivity profiles not found in simpler analogs like ethyl acetamidate or benzoyl chloride .

Mechanism of Action

The mechanism by which Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as a protecting group in peptide synthesis, preventing unwanted reactions at certain functional groups. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for controlled synthesis of peptides and proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility : The hydrochloride salt improves aqueous solubility compared to neutral analogs (e.g., MPI24b) .

- Stability : Acetimidate esters (target compound) are more hydrolytically labile than amides (MPI24b), requiring careful handling .

Research Findings and Trends

- Peptidomimetics : The target compound’s acetimidate ester is increasingly used to mimic peptide bonds while enhancing bioavailability .

- Structural Modifications: Cyclopropane (MPI24b) and phenoxy (Fenoxazoline analog) groups demonstrate how minor structural changes drastically alter biological activity .

- Quaternary Ammonium Salts : Derivatives like the compound in highlight expanding applications in ion-pair catalysis and drug delivery .

Biological Activity

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride (commonly referred to as Ethyl acetimidate hydrochloride) is a chemical compound notable for its diverse applications in biochemical research and organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 272.73 g/mol. It appears as a white crystalline powder and is soluble in water and other polar solvents. The compound's structure features an ethyl group and a benzyloxycarbonyl moiety, which contribute to its reactivity in various biological and chemical processes.

The biological activity of this compound primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for controlled synthesis of peptides and proteins. This property is crucial for studying enzyme mechanisms and protein modifications, as it prevents unwanted reactions at specific functional groups.

Applications in Biological Research

This compound is utilized in several key areas of biological research:

- Enzyme Mechanisms : The compound aids in the study of enzyme mechanisms by serving as a substrate or inhibitor, facilitating the investigation of enzymatic reactions.

- Protein Modifications : It is employed in the modification of proteins, allowing researchers to explore post-translational modifications and their effects on protein function.

- Synthesis of Complex Organic Molecules : The compound acts as an intermediate in the synthesis of various organic molecules, contributing to advancements in organic chemistry .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various experimental setups:

- Study on Enzyme Mechanisms : Researchers utilized this compound to investigate the mechanisms of action for certain enzymes, demonstrating its effectiveness as a protective group during peptide synthesis. This study revealed insights into how enzyme active sites interact with substrates modified by this compound .

- Antimicrobial Testing : In a comparative analysis with other benzyloxycarbonyl derivatives, Ethyl acetimidate hydrochloride exhibited promising antimicrobial activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Synthesis Pathways : A detailed examination of synthetic routes highlighted the efficiency of this compound as an intermediate in complex organic syntheses. Reaction conditions were optimized to improve yield and purity, showcasing its relevance in organic chemistry .

Comparative Analysis with Related Compounds

The following table summarizes key features and activities associated with this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Ethyl Acetamidate | Contains acetamido group | Simpler structure | Primarily an intermediate |

| Benzoyl Chloride | Contains benzoyl group | Highly reactive | Limited biological activity |

| N-Boc-Amino Acids | Contains tert-butyloxycarbonyl group | Commonly used in peptide synthesis | Variable biological activity |

| This compound | Ethoxy and benzyloxycarbonyl functionalities | Unique reactivity profile | Potential antimicrobial and enzyme inhibition properties |

Q & A

Basic Research Question

- Purification : Recrystallization from ethanol/ether mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) effectively removes unreacted starting materials and byproducts .

- Characterization :

How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

Advanced Research Question

- Catalytic Efficiency : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Continuous Flow Reactors : These reduce side reactions by maintaining precise temperature control and residence time, improving reproducibility in imidate formation .

- In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent stoichiometry dynamically .

What factors influence the stability of this compound under varying storage conditions?

Advanced Research Question

- pH Sensitivity : The compound is prone to hydrolysis in acidic or alkaline conditions. Stability is optimal in neutral buffers (pH 6–7) .

- Temperature : Store at –20°C in anhydrous, inert solvents (e.g., dried DMSO or acetonitrile) to prevent thermal degradation .

- Light Exposure : UV light accelerates decomposition; use amber vials for long-term storage .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Advanced Research Question

- Tautomerism : The imidate group may exhibit keto-enol tautomerism, leading to split peaks in NMR. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize tautomeric forms .

- Impurity Cross-Validation : Compare with synthesized standards or spiked samples to distinguish degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as the compound may release irritant vapors during synthesis .

- Emergency Measures : Maintain eye-wash stations and neutralization kits (e.g., sodium bicarbonate for acid spills) .

How can researchers evaluate the biological activity of this compound in drug discovery contexts?

Advanced Research Question

- Receptor Binding Assays : Screen against target enzymes (e.g., proteases) using fluorescence polarization or SPR to assess affinity .

- Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C isotope) and quantify intracellular accumulation via scintillation counting .

- In Vitro Toxicity : Use MTT assays on hepatocyte cell lines (e.g., HepG2) to evaluate cytotoxicity .

What strategies are recommended for troubleshooting low yields in the coupling step during synthesis?

Advanced Research Question

- Reagent Purity : Ensure Cbz-Cl and ethyl chloroacetimidate are freshly distilled to avoid moisture-induced degradation .

- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine intermediate .

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate imidate ester formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.